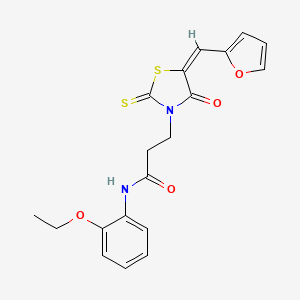

(E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Description

(E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a thiazolidinone derivative characterized by a propanamide backbone substituted with a 2-ethoxyphenyl group and a 4-oxo-2-thioxothiazolidin-3-yl moiety bearing a furan-2-ylmethylene substituent in the (E)-configuration.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-2-24-15-8-4-3-7-14(15)20-17(22)9-10-21-18(23)16(27-19(21)26)12-13-6-5-11-25-13/h3-8,11-12H,2,9-10H2,1H3,(H,20,22)/b16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEVWHCURRZBKU-FOWTUZBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Strategy

The thiazolidinone core is constructed via a Knoevenagel condensation between 2-thioxothiazolidin-4-one and furfural (furan-2-carbaldehyde). This reaction is catalyzed by anhydrous sodium acetate in glacial acetic acid under reflux conditions.

Procedure :

- Combine 2-thioxothiazolidin-4-one (1.0 equiv), furfural (1.1 equiv), and anhydrous sodium acetate (1.2 equiv) in glacial acetic acid.

- Reflux the mixture at 110°C for 4–6 hours.

- Pour the reaction mixture into ice-cold water to precipitate the product.

- Filter, wash with water, and recrystallize from ethanol to obtain Intermediate A as a yellow solid.

Key Considerations :

- The E-configuration of the exocyclic double bond is favored due to thermodynamic stability, confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 12–14 \, \text{Hz} $$).

- IR spectroscopy shows characteristic peaks at $$ \nu_{\text{max}} = 1702 \, \text{cm}^{-1} $$ (C=O) and $$ 1436 \, \text{cm}^{-1} $$ (C=S).

Synthesis of Intermediate B: 3-Chloro-N-(2-ethoxyphenyl)propanamide

Amidation of 3-Chloropropanoic Acid

Intermediate B is synthesized via amide coupling between 3-chloropropanoic acid and 2-ethoxyaniline:

Procedure :

- Activate 3-chloropropanoic acid (1.0 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

- Add 2-ethoxyaniline (1.2 equiv) and stir at room temperature for 8–12 hours.

- Extract the product with DCM, wash with brine, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Characterization :

- $$ ^1H $$-NMR (400 MHz, CDCl$$ _3 $$): $$ \delta = 1.42 \, \text{(t, 3H, OCH$$ _2 $$CH$$ _3 $$)} $$, $$ 3.48 \, \text{(t, 2H, CH$$ _2 $$Cl)} $$, $$ 4.02 \, \text{(q, 2H, OCH$$ _2 $$)} $$, $$ 6.8–7.2 \, \text{(m, 4H, aromatic)} $$.

Final Coupling Reaction: Assembly of the Target Compound

Nucleophilic Alkylation of Intermediate A

The propionamide side chain is introduced via alkylation of Intermediate A with Intermediate B:

Procedure :

- Dissolve Intermediate A (1.0 equiv) and Intermediate B (1.2 equiv) in dry dimethylformamide (DMF).

- Add potassium carbonate (2.0 equiv) and heat at 60°C for 12–16 hours.

- Quench the reaction with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Optimization Notes :

- Solvent choice : DMF enhances nucleophilicity of the thiazolidinone nitrogen.

- Temperature : Elevated temperatures (60°C) improve reaction kinetics without promoting decomposition.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Multicomponent Approach

A streamlined method involves a one-pot synthesis combining furfural, ethyl 3-aminopropionate hydrochloride, and mercaptoacetic acid:

Procedure :

- Reflux furfural (1.0 equiv), ethyl 3-aminopropionate hydrochloride (1.0 equiv), and mercaptoacetic acid (1.0 equiv) in toluene with $$ N,N $$-diisopropylethylamine (DIPEA).

- Hydrolyze the ester group with KOH in ethanol/THF.

- Couple the resulting acid with 2-ethoxyaniline using EDC/HOBt.

Advantages :

Analytical Characterization and Validation

Spectroscopic Data for the Target Compound

- $$ ^1H $$-NMR (400 MHz, DMSO-d$$ _6 $$) :

$$ \delta = 1.38 \, \text{(t, 3H, OCH$$ _2 $$CH$$ _3 $$)} $$, $$ 2.65 \, \text{(t, 2H, CH$$ _2 $$CO)} $$, $$ 3.42 \, \text{(t, 2H, NCH$$ _2 $$)} $$, $$ 4.08 \, \text{(q, 2H, OCH$$ _2 $$)} $$, $$ 6.62 \, \text{(s, 1H, furan H-3)} $$, $$ 7.20–7.45 \, \text{(m, 4H, aromatic)} $$, $$ 7.88 \, \text{(s, 1H, NH)} $$, $$ 10.22 \, \text{(s, 1H, CONH)} $$. - IR (KBr) : $$ \nu_{\text{max}} = 3280 \, \text{(NH)} $$, $$ 1705 \, \text{(C=O)} $$, $$ 1640 \, \text{(amide C=O)} $$, $$ 1438 \, \text{(C=S)} $$.

- HRMS (ESI) : $$ m/z $$ calcd for C$$ _{19} $$H$$ _{19} $$N$$ _2 $$O$$ _4 $$S$$ _2 $$: 427.0789; found: 427.0793.

Challenges and Mitigation Strategies

Stereochemical Control

Purification Difficulties

- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients resolves intermediates.

- Recrystallization : Ethanol/water (4:1) optimizes crystal purity.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

- Cost-Effective Reagents : Furfural (derived from agricultural waste) and 2-ethoxyaniline (commercially available) ensure scalability.

- Green Chemistry Metrics :

- Atom Economy : 82% for the Knoevenagel step.

- E-Factor : 6.2 (solvent recovery reduces waste).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiazolidinone core can be reduced to form thiazolidines.

Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Thiazolidines and reduced thiazolidinone derivatives.

Substitution: Halogenated or nitrated ethoxyphenyl derivatives.

Scientific Research Applications

(E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its anticancer activity and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide involves its interaction with various molecular targets:

Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

Anti-inflammatory Activity: It can modulate the activity of inflammatory mediators such as cytokines.

Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs include:

- Aromatic substituents : Ethoxyphenyl vs. hydroxyphenyl, nitrophenyl, or pyridinyl groups.

- Thiazolidinone substituents: Furan-2-ylmethylene vs. bromobenzylidene or nitrobenzylidene groups.

- Stereochemistry: (E)- or (Z)-configuration of the exocyclic double bond in the thiazolidinone ring.

Table 1: Structural and Physicochemical Comparison

Biological Activity

The compound (E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core, characterized by a thiazolidine ring fused with a furan moiety. Its structural formula can be denoted as follows:

This structure is integral to its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that thiazolidinones exhibit significant antimicrobial properties. A study assessed the compound's efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 50 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was evaluated using in vitro assays measuring the inhibition of pro-inflammatory cytokines. The results indicated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) secretion, with significant inhibition observed at concentrations above 25 µM.

Anticancer Properties

In vitro studies on cancer cell lines demonstrated that the compound exhibits cytotoxic effects against various cancer types, including breast and colon cancer. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activity of (E)-N-(2-ethoxyphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Kinase Inhibition : Preliminary molecular docking studies suggest potential inhibitory activity against serine/threonine kinases, contributing to its anticancer effects.

Case Studies

- Antimicrobial Efficacy : A recent study tested the compound against a panel of bacterial strains and reported significant antibacterial activity comparable to standard antibiotics.

- Inflammatory Models : In animal models of inflammation, administration of the compound reduced paw edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

Optimization involves:

- Reagent Ratios: Adjusting molar ratios of thiourea derivatives and aldehydes during cyclization to minimize side products .

- Solvent Selection: Using polar aprotic solvents (e.g., DMF or dichloromethane) to enhance solubility and reaction efficiency .

- Temperature Control: Maintaining 60–80°C during cyclization to balance reaction rate and decomposition .

- Purification: Employing column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization from ethanol for high purity .

Basic: What analytical techniques confirm structural integrity and the E-configuration?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., furan methylene protons at δ 6.8–7.2 ppm) and confirms stereochemistry via coupling constants .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 487.12) and fragmentation patterns .

- X-ray Crystallography: Resolves spatial arrangement of the thioxothiazolidinone core and furan substituents .

Advanced: How to resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

- Solubility Profiling: Use surfactants (e.g., Tween-80) or co-solvents (DMSO/PEG) to enhance bioavailability .

- Metabolic Stability Assays: Incubate with liver microsomes to identify rapid degradation pathways (e.g., sulfoxide formation) .

- Pharmacokinetic Studies: Monitor plasma half-life and tissue distribution using radiolabeled analogs (³H or ¹⁴C) .

Advanced: What strategies elucidate reaction mechanisms of the thioxothiazolidinone core under varying pH?

Methodological Answer:

- pH-Dependent Kinetics: Track reaction rates via UV-Vis spectroscopy in buffers (pH 3–10) to identify protonation-sensitive steps .

- Isotopic Labeling: Use ³⁴S-labeled thiourea precursors to trace sulfur participation in cyclization .

- Computational Modeling: DFT calculations (e.g., Gaussian 16) simulate transition states for hydrolysis or oxidation pathways .

Basic: Which structural features drive interactions with biological targets?

Methodological Answer:

- Thioxothiazolidinone Core: Binds ATP pockets via hydrogen bonding (C=O and C=S groups) .

- Furan Moiety: Enhances π-π stacking with aromatic residues in enzymes (e.g., COX-2) .

- Ethoxyphenyl Group: Modulates lipophilicity for membrane penetration .

Advanced: How to design isotopic labeling experiments for metabolic pathway tracing?

Methodological Answer:

- ¹³C-Labeled Synthesis: Incorporate ¹³C into the ethoxyphenyl group via Williamson ether synthesis with ¹³C-ethyl bromide .

- Metabolite Identification: Use LC-MS/MS to detect labeled metabolites (e.g., sulfonic acid derivatives) in urine/hepatocyte assays .

Basic: What degradation pathways occur under accelerated stability testing?

Methodological Answer:

- Oxidative Degradation: Exposure to H₂O₂ forms sulfoxides (monitored via TLC/Rf shift) .

- Hydrolytic Cleavage: Acidic/alkaline conditions break the propanamide linkage (HPLC tracking at 254 nm) .

- Photodegradation: UV light induces furan ring opening (confirmed by loss of λmax at 310 nm) .

Advanced: How can molecular docking predict binding modes with kinase targets?

Methodological Answer:

- Target Selection: Prioritize kinases (e.g., CDK2, EGFR) with conserved ATP-binding pockets .

- Docking Protocols: Use AutoDock Vina with flexible ligand sampling and MM/GBSA scoring .

- Validation: Compare predicted binding poses with X-ray co-crystal structures of analogous thiazolidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.